molecular formula C24H21NO4S B3621708 (2E)-1-(10H-phenothiazin-10-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

(2E)-1-(10H-phenothiazin-10-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B3621708
M. Wt: 419.5 g/mol
InChI Key: WQJPOPNVRGHDCW-OUKQBFOZSA-N
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Description

(2E)-1-(10H-phenothiazin-10-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of phenothiazine derivatives. Phenothiazine derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(10H-phenothiazin-10-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the condensation of 10H-phenothiazine with 3,4,5-trimethoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an appropriate solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography might be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(10H-phenothiazin-10-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of reduced phenothiazine derivatives.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of (2E)-1-(10H-phenothiazin-10-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one would depend on its specific biological activity. Generally, phenothiazine derivatives exert their effects by interacting with various molecular targets, such as enzymes, receptors, or DNA. The compound might inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic medication.

    Promethazine: Another phenothiazine derivative with antihistamine properties.

    Thioridazine: Used as an antipsychotic agent.

Uniqueness

(2E)-1-(10H-phenothiazin-10-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is unique due to the presence of the trimethoxyphenyl group, which might confer distinct biological activities compared to other phenothiazine derivatives. The specific substitution pattern and electronic properties of the compound could influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

(E)-1-phenothiazin-10-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4S/c1-27-19-14-16(15-20(28-2)24(19)29-3)12-13-23(26)25-17-8-4-6-10-21(17)30-22-11-7-5-9-18(22)25/h4-15H,1-3H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJPOPNVRGHDCW-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(10H-phenothiazin-10-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Reactant of Route 2
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(2E)-1-(10H-phenothiazin-10-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Reactant of Route 3
(2E)-1-(10H-phenothiazin-10-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Reactant of Route 4
(2E)-1-(10H-phenothiazin-10-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Reactant of Route 5
(2E)-1-(10H-phenothiazin-10-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Reactant of Route 6
(2E)-1-(10H-phenothiazin-10-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

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